molecular formula C11H13BrO4 B13029706 Ethyl 2-bromo-3,4-dimethoxybenzoate

Ethyl 2-bromo-3,4-dimethoxybenzoate

Cat. No.: B13029706
M. Wt: 289.12 g/mol
InChI Key: YHFNHGMEACFVDN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3,4-dimethoxybenzoate is an aromatic ester featuring a bromine atom at the ortho position and methoxy groups at the meta and para positions relative to the ester functional group. This compound is synthesized via methylation and esterification pathways. For instance, 2-bromo-3,4-dimethoxybenzaldehyde (m.p. 86°C) can be converted to 2-bromo-3,4-dimethoxybenzyl alcohol (m.p. 82–85°C) and subsequently oxidized to 2-bromo-3,4-dimethoxybenzoic acid (m.p. 203–204°C, corr.) .

The bromine and methoxy substituents influence the compound’s electronic and steric properties, making it relevant in organic synthesis, particularly in electrophilic substitution reactions or as a precursor for pharmaceuticals.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

ethyl 2-bromo-3,4-dimethoxybenzoate

InChI

InChI=1S/C11H13BrO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3

InChI Key

YHFNHGMEACFVDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3,4-dimethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3,4-dimethoxybenzoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The esterification step involves reacting the brominated benzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3,4-dimethoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of ethyl 2-amino-3,4-dimethoxybenzoate or ethyl 2-thio-3,4-dimethoxybenzoate.

    Oxidation: Formation of 2-bromo-3,4-dimethoxybenzaldehyde or 2-bromo-3,4-dimethoxybenzoic acid.

    Reduction: Formation of ethyl 2-bromo-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-bromo-3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3,4-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxy groups play crucial roles in determining the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-bromo-3,4-dimethoxybenzoate belongs to a class of substituted benzoate esters. Below is a comparative analysis with structurally related compounds:

Substituent Effects and Positional Isomerism

(a) Ethyl 2-chloro-3,4-dimethoxybenzoate
  • Substituents : Chlorine (instead of bromine) at the ortho position, with methoxy groups at 3,4-positions.
  • The compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in synthesis or stability .
(b) Ethyl 2-bromo-3,5-dinitrobenzoate
  • Substituents : Bromine at ortho, nitro groups at 3,5-positions (vs. methoxy in the target compound).
  • Key Differences :
    • Nitro groups are strong electron-withdrawing groups, increasing the electrophilicity of the aromatic ring compared to electron-donating methoxy groups.
    • Reported melting point: 74°C , significantly lower than the benzoic acid precursor (203–204°C), likely due to reduced hydrogen bonding in the ester form.
(c) 2-Bromo-3,4-dimethoxybenzoic Acid
  • Relation : Direct precursor to the target ester.
  • Melting Point : 203–204°C (corr.) , highlighting the impact of the carboxylic acid group on crystallinity compared to its ester derivatives.

Data Table: Comparative Properties

Compound Name Substituents Positions Melting Point (°C) Key Notes
This compound Br, 2×OCH₃ 2,3,4 Not reported Target compound; methoxy enhances electron density
Ethyl 2-chloro-3,4-dimethoxybenzoate Cl, 2×OCH₃ 2,3,4 Not available Discontinued commercially
Ethyl 2-bromo-3,5-dinitrobenzoate Br, 2×NO₂ 2,3,5 74 Nitro groups increase reactivity
2-Bromo-3,4-dimethoxybenzoic Acid Br, 2×OCH₃, COOH 2,3,4 203–204 Higher crystallinity due to COOH

Research Findings

  • Electronic Effects : Methoxy groups in 3,4-positions donate electron density to the aromatic ring, stabilizing intermediates in substitution reactions. In contrast, nitro groups (as in 3,5-dinitro derivatives) drastically reduce electron density, favoring nucleophilic aromatic substitution .
  • Steric Considerations : Bromine’s larger atomic radius compared to chlorine may hinder reactions at the ortho position in this compound .

Notes and Limitations

  • Older literature (1934) dominates the available data, highlighting the need for contemporary studies on these compounds.
  • Positional isomerism (e.g., 3,4- vs. 3,5-substitution) significantly impacts physicochemical properties, as seen in the contrast between methoxy and nitro derivatives .

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